molecular formula C21H30N6O5S B13430718 4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B13430718
M. Wt: 478.6 g/mol
InChI Key: ZRSDFTNDDQYARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a complex organic compound with a molecular formula of C22H32N6O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves multiple steps. The starting materials typically include 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid and 1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the methoxy group and the pyrazole ring. These features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C21H30N6O5S

Molecular Weight

478.6 g/mol

IUPAC Name

4-[[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C21H30N6O5S/c1-5-6-16-18(19(20(22)28)26(3)24-16)23-21(29)15-13-14(7-8-17(15)32-4)33(30,31)27-11-9-25(2)10-12-27/h7-8,13H,5-6,9-12H2,1-4H3,(H2,22,28)(H,23,29)

InChI Key

ZRSDFTNDDQYARE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.